2-Hydroxy-4-methoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methoxynicotinaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxy group at the 2-position and a methoxy group at the 4-position on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxynicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde.
Methoxylation: The methoxy group at the 4-position can be introduced using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: :
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-methoxy-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-11-6-2-3-8-7(10)5(6)4-9/h2-4H,1H3,(H,8,10) |
InChI Key |
PBIYFXULYRQEMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)NC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.